4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide
Overview
Description
4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the incorporation of the fluorine atom and the benzenesulfonamide moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
Compared to similar compounds, 4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry and pharmacological research.
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O4S/c1-20-3-7-23(8-4-20)30(35(32,33)25-13-5-21(27)6-14-25)19-26(31)29-17-15-28(16-18-29)22-9-11-24(34-2)12-10-22/h3-14H,15-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQWSXVSBBPXLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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